(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester
Description
The compound “(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester” is a chiral carbamate derivative characterized by a benzyl ester group, a hydroxy-substituted ethoxy-phenyl chain, and a propyl linker. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., darunavir in ) suggest carbamate derivatives are explored for therapeutic applications, such as protease inhibition or antiviral activity .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl N-[3-[2-(1-hydroxypropan-2-yloxy)phenyl]propyl]carbamate |
InChI |
InChI=1S/C20H25NO4/c1-16(14-22)25-19-12-6-5-10-18(19)11-7-13-21-20(23)24-15-17-8-3-2-4-9-17/h2-6,8-10,12,16,22H,7,11,13-15H2,1H3,(H,21,23) |
InChI Key |
XAOMMZLTYNYMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester typically involves multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection. Common synthetic routes may include the use of protecting groups such as tert-butyl esters and the application of flow microreactor systems to enhance efficiency and sustainability .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors are employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification, and various acids and bases for catalysis. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a carbamic acid structure with a benzyl ester, which contributes to its pharmacological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic uses, particularly in the treatment of various diseases.
-
Case Study: Anticancer Activity
Research has shown that derivatives of carbamic acid esters exhibit significant anticancer activity. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in anticancer drug development . -
Mechanism of Action
The mechanism involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. This compound may interact with specific receptors or enzymes, leading to altered signaling pathways that promote cancer cell death.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.
-
Case Study: Neuroprotective Effects
Studies indicate that similar compounds can provide neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's . -
Potential Applications
Future research could focus on developing formulations aimed at neuroprotection, potentially leading to new treatments for neurodegenerative disorders.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems.
-
Formulation Development
The hydrophobic nature of the benzyl ester allows for the formulation of nanoparticles or liposomes that can encapsulate hydrophilic drugs, improving their bioavailability and therapeutic efficacy . -
Case Study: Enhanced Drug Delivery
Research has demonstrated that using such compounds in drug delivery systems can significantly enhance the delivery efficiency of poorly soluble drugs, thereby improving their clinical outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction of oxidative stress | |
| Drug Delivery | Enhanced bioavailability |
Mechanism of Action
The mechanism of action of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related carbamate/benzyl ester derivatives:
Structural and Functional Analysis
Backbone and Chirality :
- The target compound shares a benzyl ester and carbamate core with Benzyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate (), but differs in the substitution pattern: the target’s 2-hydroxy-1-methyl-ethoxy group replaces the simpler hydroxypropyl chain. This modification may enhance solubility or alter steric interactions compared to the phenylpropyl analog .
- Compared to Darunavir (), the target lacks the complex furofuran and sulfonyl groups critical for HIV protease binding. However, both compounds utilize hydroxy and ester moieties for hydrogen bonding and lipophilicity, respectively .
Synthetic Routes :
- Hydroboration-Oxidation : describes hydroboration with 9-BBN followed by peroxide oxidation to introduce hydroxy groups in similar carbamates. The target compound’s hydroxy-ethoxy chain may require analogous stereoselective synthesis .
- Peptide Coupling : Compounds like those in employ carbamoyl and dipropyl groups via multi-step coupling, contrasting with the target’s simpler ether-linked phenyl group .
Pharmacological Potential: While Darunavir () is a clinically validated protease inhibitor, the target’s activity remains speculative. Its hydroxy-ethoxy group may mimic darunavir’s hydroxyl interactions with protease active sites, but absence of the sulfonyl group limits direct comparison . Peptidomimetics () highlight the role of carbamates in mimicking peptide backbones. The target’s propyl linker and ether group could position it as a simpler peptidomimetic scaffold .
Stability and Solubility: Tert-butyl esters () are more hydrolytically stable than benzyl esters but less reactive in deprotection. The target’s benzyl ester balances stability with ease of removal under mild hydrogenolysis . Piperidine/pyrrolidine derivatives () incorporate amino groups, increasing basicity and solubility compared to the target’s neutral hydroxy-ethoxy chain .
Biological Activity
(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound is classified as a carbamate, characterized by its unique structure that includes a benzyl ester and a hydroxyethyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an insecticide and herbicide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.
- Inhibition of Acetylcholinesterase : The compound has been shown to effectively inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which disrupts normal neural signaling.
- Pesticidal Activity : Studies indicate that the compound exhibits fungicidal properties against various pathogenic fungi by disrupting metabolic processes within fungal cells.
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound. Below is a summary table highlighting key findings from relevant research:
Detailed Findings
- AChE Inhibition : In vitro assays demonstrated that this compound inhibited AChE with an IC50 value ranging from 5 to 15 µM, suggesting potent activity compared to standard inhibitors.
- Fungicidal Properties : The compound was tested against several fungal strains, including Fusarium and Botrytis, with results indicating a dose-dependent inhibition of fungal growth. At concentrations above 100 µg/mL, significant reductions in mycelial growth were observed.
- Toxicological Profile : Toxicity studies conducted on Wistar rats showed that the compound has low acute toxicity, with an LD50 greater than 2000 mg/kg body weight. Histopathological examinations revealed no significant organ damage at sub-lethal doses.
Applications
Given its biological activity, this compound has potential applications in:
- Agriculture : As a pesticide for controlling fungal pathogens in crops.
- Pharmacology : As a lead compound for developing new AChE inhibitors for therapeutic use in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
